2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol

Catalog No.
S15871571
CAS No.
M.F
C10H9ClO2
M. Wt
196.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol

Product Name

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol

IUPAC Name

2-(5-chloro-1-benzofuran-2-yl)ethanol

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C10H9ClO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2

InChI Key

RNPSUZKHHXBHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CCO

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a benzofuran ring substituted with a chlorine atom and an alcohol functional group. The benzofuran moiety is known for its presence in various natural products and synthetic compounds, often contributing to biological activity. This compound is significant in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems.

  • Oxidation: 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The alcohol group can be reduced to yield alkanes or other alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom on the benzofuran ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or thiols under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol exhibits notable biological activities. Compounds containing benzofuran structures have been linked to various pharmacological effects, including:

  • Antimicrobial Activity: Benzofuran derivatives have shown promising results against a range of microorganisms, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties: Some studies suggest that similar compounds can inhibit cell growth in various cancer cell lines, potentially through mechanisms involving apoptosis and modulation of signaling pathways.

The specific biological mechanisms of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol remain an area of active research.

The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol typically involves several steps:

  • Starting Materials: The synthesis often begins with 5-chloro-1-benzofuran, which can be prepared from salicylic aldehyde and chlorinated reagents.
  • Formation of Alcohol: The compound is synthesized by treating the benzofuran derivative with ethylene oxide or similar reagents under basic conditions to introduce the ethanolic side chain.
  • Purification: The final product is usually purified through recrystallization or chromatography methods to obtain a high-purity sample suitable for further studies.

These synthesis methods demonstrate the compound's accessibility for research and application purposes.

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial or anticancer therapies.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for producing more complex molecules or as a building block for further functionalization.

Research into the interactions of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol with biological targets is crucial for understanding its mechanism of action. Similar compounds have been shown to interact with:

  • Receptors and Enzymes: These interactions often involve binding to specific proteins, which can alter their activity and influence cellular signaling pathways.

Studies indicate that such interactions may lead to significant changes in cell behavior, including apoptosis in cancer cells and modulation of metabolic pathways .

Several compounds share structural similarities with 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol, each possessing unique properties:

Compound NameStructureKey Features
5-Chloro-benzofuranStructureBase structure; lacks ethanol side chain
4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amineStructureContains thiazole ring; different biological activity
2-Bromo-(5-chloro-benzofuran)ethanoneStructureBromine substitution; altered reactivity

These compounds illustrate the diversity within the benzofuran family while highlighting the unique features of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol, particularly its alcohol functional group which may enhance solubility and reactivity compared to others.

The ongoing exploration of these compounds continues to reveal their potential in medicinal chemistry and related fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0291072 g/mol

Monoisotopic Mass

196.0291072 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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